molecular formula C10H6F2N2O B13289788 3,5-Difluoro-4-(1H-pyrazol-1-YL)benzaldehyde

3,5-Difluoro-4-(1H-pyrazol-1-YL)benzaldehyde

Cat. No.: B13289788
M. Wt: 208.16 g/mol
InChI Key: KUOMKNJPKGKHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-4-(1H-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C10H6F2N2O It is characterized by the presence of a benzaldehyde group substituted with two fluorine atoms and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 3,5-difluorobenzaldehyde with pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrazole ring attaches to the benzaldehyde moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3,5-Difluoro-4-(1H-pyrazol-1-yl)benzoic acid.

    Reduction: 3,5-Difluoro-4-(1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-4-(1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(1H-pyrazol-1-yl)benzaldehyde depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoro-4-(1H-pyrazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3,5-Difluoro-4-(1H-pyrazol-1-yl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

    3,5-Dinitro-4-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but with nitro groups instead of fluorine atoms.

Uniqueness

3,5-Difluoro-4-(1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both fluorine atoms and a pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive molecules.

Properties

Molecular Formula

C10H6F2N2O

Molecular Weight

208.16 g/mol

IUPAC Name

3,5-difluoro-4-pyrazol-1-ylbenzaldehyde

InChI

InChI=1S/C10H6F2N2O/c11-8-4-7(6-15)5-9(12)10(8)14-3-1-2-13-14/h1-6H

InChI Key

KUOMKNJPKGKHPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2F)C=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.